9-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE is a complex organic compound that features a xanthene core structure with multiple substituents, including a fluorophenyl group and a piperazine moiety
Preparation Methods
The synthesis of 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE typically involves multiple steps, including the formation of the xanthene core and the introduction of the fluorophenyl and piperazine groups. Common synthetic routes include:
Cyclization Reactions: The formation of the xanthene core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl group and the piperazine moiety can be accomplished through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in research to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The specific pathways involved depend on the biological context, but can include pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
When compared to similar compounds, 9-(3-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-4-METHOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,5,6,7,9-HEXAHYDRO-1H-XANTHENE-1,8(2H)-DIONE stands out due to its unique combination of substituents and structural features. Similar compounds include:
Piperazine Derivatives: Compounds with similar piperazine moieties, such as aripiprazole and quetiapine, which are used in medicinal chemistry.
Fluorophenyl Compounds: Other fluorophenyl-containing compounds, which are studied for their biological activity and chemical properties.
Xanthene Derivatives: Compounds with xanthene cores, which are used in various applications, including dyes and pharmaceuticals.
Properties
Molecular Formula |
C35H41FN2O4 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
9-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C35H41FN2O4/c1-34(2)17-26(39)32-29(19-34)42-30-20-35(3,4)18-27(40)33(30)31(32)22-10-11-28(41-5)23(16-22)21-37-12-14-38(15-13-37)25-9-7-6-8-24(25)36/h6-11,16,31H,12-15,17-21H2,1-5H3 |
InChI Key |
PYPAFKIDEFXUPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)CN5CCN(CC5)C6=CC=CC=C6F)C(=O)C1)C |
Origin of Product |
United States |
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